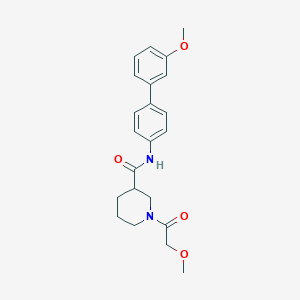![molecular formula C20H25N3O3 B6135462 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B6135462.png)
3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole, also known as TFP, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole is not fully understood, but it is believed to act as a modulator of neurotransmitter systems, including the dopamine and serotonin systems. 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole has been shown to have a range of biochemical and physiological effects, including increased dopamine and serotonin release, modulation of ion channels, and inhibition of enzymes involved in the metabolism of neurotransmitters. These effects may contribute to the potential therapeutic effects of 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole has several advantages for use in lab experiments, including its synthetic accessibility, stability, and potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole, including further investigation of its mechanism of action, development of new 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole-based drugs with improved efficacy and safety profiles, and exploration of its potential therapeutic applications in various diseases. Additionally, 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole may also have potential applications in fields such as neuroimaging and drug delivery.
Synthesemethoden
3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole can be synthesized through a multi-step process that involves the reaction of indole with 3-bromo-3-oxopropionic acid ethyl ester, followed by the reaction of the resulting compound with tetrahydro-2-furanylcarbonyl chloride and piperazine. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, 3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole has been studied for its effects on neurotransmitter systems and its potential as a tool for investigating the mechanisms underlying neurological disorders.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-19(8-7-15-14-21-17-5-2-1-4-16(15)17)22-9-11-23(12-10-22)20(25)18-6-3-13-26-18/h1-2,4-5,14,18,21H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCRAYZODSHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)
![2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)
![N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)

![2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine](/img/structure/B6135418.png)
![2-{[2-(4-ethylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6135425.png)
![2-{[(2,3-dimethoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135435.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6135447.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6135454.png)
![4-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6135465.png)
![2-(1H-indazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6135473.png)
![6-(ethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6135476.png)